molecular formula C22H8BrIO2 B13799354 Bromoiododibenzo[def,mno]chrysene-6,12-dione CAS No. 85136-69-2

Bromoiododibenzo[def,mno]chrysene-6,12-dione

Cat. No.: B13799354
CAS No.: 85136-69-2
M. Wt: 511.1 g/mol
InChI Key: YLMARNQPFPYOGM-UHFFFAOYSA-N
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Description

Bromoiododibenzo[def,mno]chrysene-6,12-dione is a dihalogenated derivative of the polycyclic aromatic hydrocarbon (PAH) dibenzo[def,mno]chrysene-6,12-dione, featuring bromine and iodine substituents at the 4- and 10-positions of the aromatic core. This compound belongs to a class of tunable optoelectronic materials, where halogenation modulates electronic properties such as band gap, solubility, and charge transport efficiency. The parent compound, dibenzo[def,mno]chrysene-6,12-dione (CAS 641-13-4), serves as a foundational scaffold with a molecular formula of C₂₂H₁₀O₂, a molecular weight of 306.31 g/mol, and a LogP of 4.438, indicating moderate hydrophobicity .

Properties

CAS No.

85136-69-2

Molecular Formula

C22H8BrIO2

Molecular Weight

511.1 g/mol

IUPAC Name

6-bromo-5-iodohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione

InChI

InChI=1S/C22H8BrIO2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H

InChI Key

YLMARNQPFPYOGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6I)Br)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromoiododibenzo[def,mno]chrysene-6,12-dione typically involves multi-step organic reactions. One common method includes the bromination and iodination of dibenzochrysene derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bromoiododibenzo[def,mno]chrysene-6,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bromoiododibenzo[def,mno]chrysene-6,12-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromoiododibenzo[def,mno]chrysene-6,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. The presence of bromine and iodine atoms enhances its reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Parent Compound: Dibenzo[def,mno]chrysene-6,12-dione

  • Molecular Formula : C₂₂H₁₀O₂
  • Molecular Weight : 306.31 g/mol
  • LogP : 4.438
  • Applications: Used as a precursor for synthesizing halogenated and functionalized derivatives.

Dichloro Derivative: Dichlorodibenzo[def,mno]chrysene-6,12-dione

  • Molecular Formula : C₂₂H₈Cl₂O₂
  • Molecular Weight : 375.20 g/mol
  • LogP : 5.58
  • Key Differences :
    • Increased hydrophobicity (higher LogP) compared to the parent due to chlorine substituents.
    • Analytical separation achieved via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphate mobile phases .
    • Applications include pharmaceutical impurity profiling and pharmacokinetic studies .

Dibromo Derivative: 4,10-Dibromodibenzo[def,mno]chrysene-6,12-dione

  • Molecular Formula : C₂₂H₈Br₂O₂
  • Molecular Weight : 464.11 g/mol
  • IUPAC InChIKey : HTENFZMEHKCNMD-UHFFFAOYSA-N
  • Applications: Known commercially as Vat Orange 3 or C.I. Pigment Red 168, this compound is a textile dye and optoelectronic material. Substitution with bromine enhances light absorption and stability .
  • Optoelectronic Properties : When functionalized with electron-rich groups (e.g., thiophene), band gaps range from 1.65–2.30 eV, enabling use in organic semiconductors .

Bromoiodo Derivative: Hypothetical Properties

  • Molecular Formula : C₂₂H₈BrIO₂ (estimated)
  • Molecular Weight : ~509.29 g/mol (calculated)
  • Predicted LogP : >6.0 (higher than dichloro and dibromo due to iodine’s hydrophobicity).
  • Electronic Properties: Expected band gap reduction compared to the parent, though less pronounced than thiophene-substituted analogs.

Data Table: Comparative Analysis of Derivatives

Property Parent Compound Dichloro Derivative Dibromo Derivative Bromoiodo Derivative (Predicted)
Molecular Formula C₂₂H₁₀O₂ C₂₂H₈Cl₂O₂ C₂₂H₈Br₂O₂ C₂₂H₈BrIO₂
Molecular Weight (g/mol) 306.31 375.20 464.11 ~509.29
LogP 4.438 5.58 ~5.8–6.2 (estimated) >6.0
Band Gap (eV) Not reported Not reported 1.65–2.30 (functionalized) 1.70–2.10 (estimated)
Applications Optoelectronic precursor Pharmaceutical analysis Dyes, organic electronics Specialty pigments, sensors

Biological Activity

Bromoiododibenzo[def,mno]chrysene-6,12-dione is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential biological activities. This compound, like many PAHs, has garnered attention due to its mutagenic and carcinogenic properties. The following sections will explore its biological activity, including mechanisms of action, mutagenicity, and relevant case studies.

  • Molecular Formula: C22H10O2
  • Molecular Weight: 306.314 g/mol
  • CAS Number: 641-13-4
  • Melting Point: 415°C
  • Boiling Point: 595.2°C

This compound exhibits biological activity primarily through the following mechanisms:

  • Metabolic Activation : Similar to other PAHs, this compound undergoes metabolic activation in the liver, leading to the formation of reactive intermediates that can interact with DNA, resulting in mutations.
  • Genotoxicity : Studies have shown that derivatives of dibenzo[def,mno]chrysene can induce DNA damage in various cell types. The compound's structure allows for the formation of dihydrodiol epoxides, which are implicated in its genotoxic effects.
  • Mutagenicity : In vitro assays have demonstrated that this compound displays significant mutagenic activity in bacterial strains such as Salmonella typhimurium.

Biological Activity Data

Test System Type of Test Dose/Duration Outcome
Human LymphocytesMutation Assay920 µgPositive Mutagenicity
S. typhimurium (TA100)Bacterial Reverse MutationVariesSignificant Mutagenic Activity

Case Study 1: Mutagenicity in Mammalian Cells

A study conducted on human lymphocytes showed that this compound induced mutations at a concentration of 920 µg. This indicates a potential risk for genetic alterations in human cells upon exposure .

Case Study 2: Bacterial Assays

Research involving Salmonella typhimurium strains TA97, TA98, TA100, and TA104 revealed that the compound exhibited considerable mutagenicity. The observed revertant colonies ranged from 18 to 40 per nmol after metabolic activation with liver enzymes from treated rats . This level of mutagenicity was comparable to that of well-known carcinogens like benzo[a]pyrene.

Discussion

The biological activity of this compound underscores its potential as a hazardous environmental pollutant. Its ability to induce mutations and interact with cellular macromolecules raises concerns about its role in carcinogenesis. Continued research is essential to fully elucidate its mechanisms and implications for human health.

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